

Solubility Profile of 2-Chloropropane-2-d1: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropropane-2-D1

CAS No.: 53778-42-0

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of **2-chloropropane-2-d1** in common organic solvents. Given the specificity of this deuterated isotopologue, direct solubility data is limited. Therefore, this document synthesizes information from its non-deuterated analogue, 2-chloropropane (isopropyl chloride), and integrates theoretical principles regarding isotope effects to provide a robust and practical solubility profile.

Introduction and Physicochemical Context

2-Chloropropane (C_3H_7Cl) is a colorless, volatile, and flammable liquid widely used as a solvent and an intermediate in organic synthesis.^{[1][2]} Its deuterated form, **2-chloropropane-2-d1**, where the hydrogen atom on the second carbon is replaced by a deuterium atom, is of significant interest in mechanistic studies, particularly for tracking reaction pathways and understanding kinetic isotope effects. The solubility of this compound is a critical parameter for its application in various experimental and developmental settings, dictating solvent choice for reactions, purifications, and formulations.

The molecule exhibits moderate polarity due to the electronegative chlorine atom, which induces a dipole moment.^[3] However, the overall non-polar character of the isopropyl backbone plays a significant role in its solubility behavior.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be miscible. The primary intermolecular forces at play for **2-chloropropane-2-d1** are:

- London Dispersion Forces: Present in all molecules, these forces are the primary interactions in non-polar solvents.
- Dipole-Dipole Interactions: Arising from the permanent dipole of the C-Cl bond, these are significant when interacting with other polar molecules.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[6]

The Isotope Effect on Solubility

The substitution of a protium (^1H) atom with a deuterium (^2H) atom introduces subtle changes in the molecule's physical properties due to the difference in mass. This can lead to what is known as a solvent isotope effect. While the electronic structure and, therefore, the polarity remain virtually unchanged, the vibrational frequencies of the C-D bond are lower than that of the C-H bond. This can lead to slight differences in intermolecular interactions and, consequently, solubility.

Generally, deuterated compounds exhibit slightly lower vapor pressures and higher boiling points than their protium counterparts. This suggests stronger intermolecular forces in the liquid state. The effect on solubility can be complex and depends on the specific solvent-solute interactions.[7][8] An isotope effect where the heavier isotopologue is more soluble is termed a "normal isotope effect," while the opposite is an "inverse isotope effect." [9] For most organic solvents, the difference in solubility between 2-chloropropane and **2-chloropropane-2-d1** is expected to be minimal and often within the range of experimental error for routine applications.

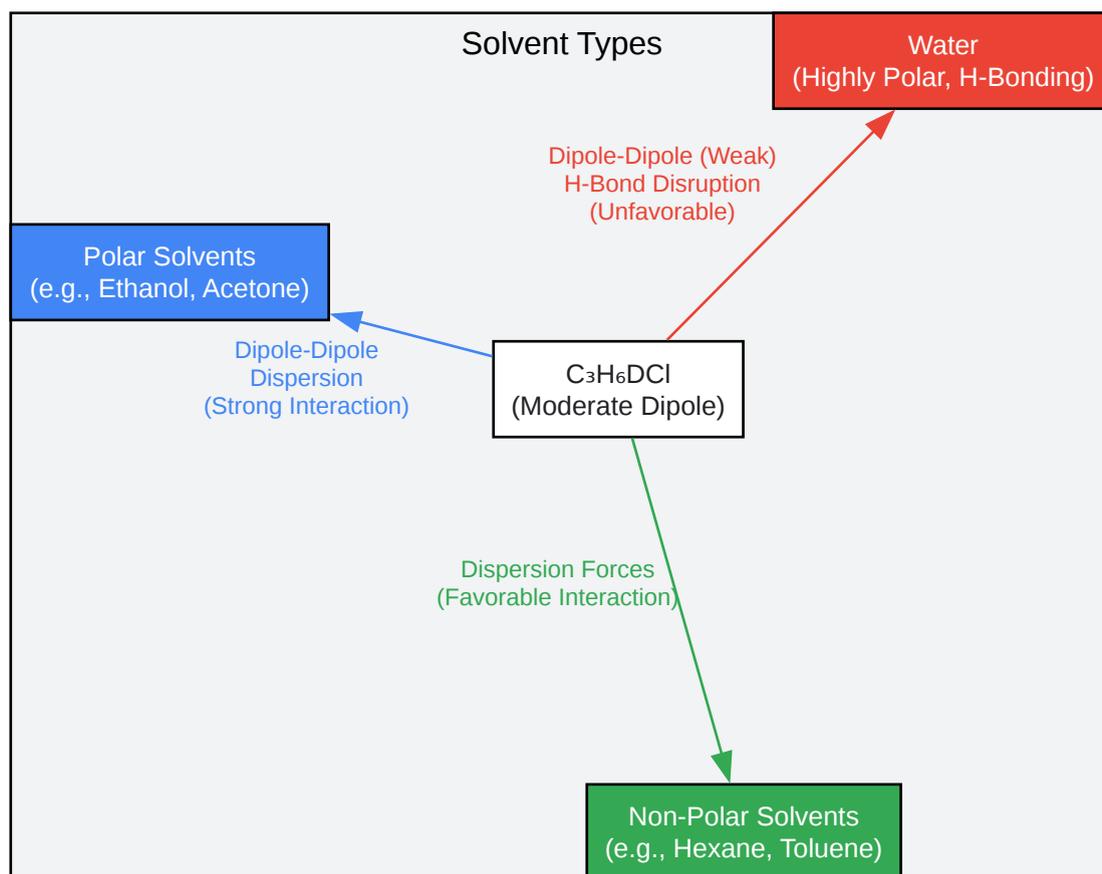
Solubility Data (Qualitative & Quantitative)

Direct quantitative solubility data for **2-chloropropane-2-d1** is not readily available in published literature. However, based on the known properties of 2-chloropropane, a reliable qualitative and semi-quantitative profile can be established. 2-Chloropropane is described as being readily soluble in many organic solvents but only slightly soluble in water.^{[1][3][10]}

Solvent Class	Representative Solvents	Expected Solubility	Rationale and Intermolecular Forces
Non-Polar	Hexane, Toluene, Benzene	Miscible	Dominated by London dispersion forces. The non-polar isopropyl group of the solute interacts favorably with the non-polar solvent molecules.[6]
Polar Aprotic	Acetone, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate	Miscible	Strong dipole-dipole interactions and dispersion forces between the solute and solvent lead to high miscibility.[2]
Polar Protic	Ethanol, Methanol	Miscible	While these solvents are capable of hydrogen bonding, the dipole-dipole and dispersion forces are sufficient for miscibility.[10][11]
Aqueous	Water	Slightly Soluble (approx. 3.1 g/L at 20°C)[12][13][14]	The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker dipole-dipole interactions with 2-chloropropane.[3]

Intermolecular Interactions and Solubility

The solubility of **2-chloropropane-2-d1** is governed by the balance of forces between the solute and solvent molecules. The following diagram illustrates these interactions.



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Caption: Intermolecular forces governing the solubility of **2-chloropropane-2-d1**.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **2-chloropropane-2-d1** in a specific solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[15]

Materials and Equipment

- **2-Chloropropane-2-d1** (solute)

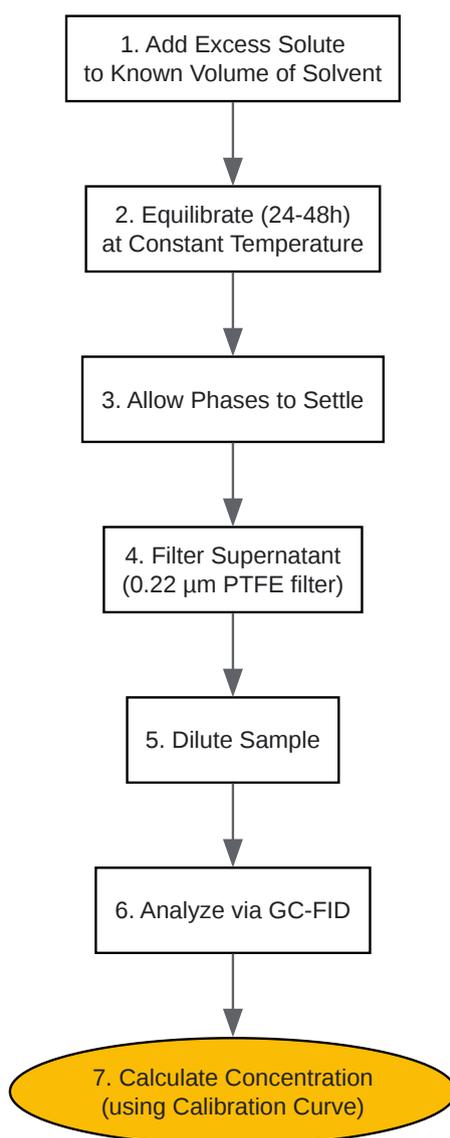
- Selected organic solvent (high purity)
- Analytical balance
- Temperature-controlled shaker or incubator
- Glass vials with PTFE-lined screw caps
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 μm)
- Volumetric flasks
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Step-by-Step Procedure

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of **2-chloropropane-2-d1** in the chosen solvent at known concentrations to create a calibration curve.
- **Sample Preparation:** Add an excess amount of **2-chloropropane-2-d1** to a known volume of the solvent in a glass vial. The presence of a distinct undissolved phase of the solute should be visible.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.
- **Filtration:** Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any undissolved micro-droplets.

- Quantification: Dilute the filtrate to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a calibrated GC-FID or other appropriate analytical method.
- Data Analysis: Using the calibration curve, determine the concentration of **2-chloropropane-2-d1** in the saturated solution. The solubility is reported in units such as g/L or mol/L at the specified temperature.

Experimental Workflow Diagram



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Caption: Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

While direct, published data for the solubility of **2-chloropropane-2-d1** is scarce, a robust understanding can be derived from its non-deuterated analogue and fundamental chemical principles. It is expected to be miscible with a wide range of non-polar and polar aprotic/protic organic solvents, and only sparingly soluble in water. The minor isotope effects due to deuterium substitution are unlikely to significantly impact its qualitative solubility profile for most applications. For high-precision work, the experimental protocol provided offers a reliable method for determining quantitative solubility in any solvent of interest.

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